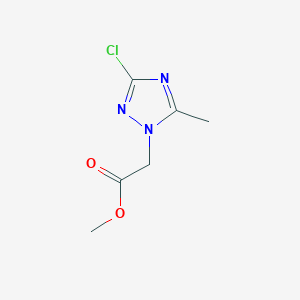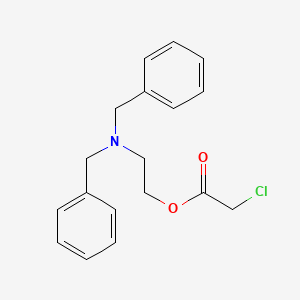
2-(Dibenzylamino)ethyl 2-chloroacetate
Übersicht
Beschreibung
2-(Dibenzylamino)ethyl 2-chloroacetate is a versatile chemical compound widely used in scientific research1. It has diverse applications, including drug synthesis, catalysis, and organic transformations1.
Synthesis Analysis
The specific synthesis process of 2-(Dibenzylamino)ethyl 2-chloroacetate is not detailed in the available resources. However, it is known to be used in pharmaceutical testing2 and is available for purchase as a high-quality reference standard2.Molecular Structure Analysis
The exact molecular structure of 2-(Dibenzylamino)ethyl 2-chloroacetate is not provided in the available resources. However, related compounds such as Ethyl 2-chloroacetoacetate have been studied3.Chemical Reactions Analysis
The specific chemical reactions involving 2-(Dibenzylamino)ethyl 2-chloroacetate are not detailed in the available resources. However, it is known to be used in various organic transformations1.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Dibenzylamino)ethyl 2-chloroacetate are not detailed in the available resources. However, related compounds such as Ethyl 2-chloroacetoacetate have been studied3.Wissenschaftliche Forschungsanwendungen
Photocyclization and Solid-State Reactions
One significant application involves the [2+2]photocycloaddition of 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state. This process leads to the efficient formation of a head-to-tail dimer, bis[2-(dibenzylamino)ethyl] c-2,t-4-dibenzoylcyclobutane-r-1,t-3-dicarboxylate, quantitatively upon UV irradiation. The role of weak intermolecular interactions, specifically CH/π interactions, in facilitating this solid-state reaction highlights the compound's utility in synthesizing complex molecular structures through photochemical means (Hasegawa, Ikeda, & Yamazaki, 2001).
Novel Biradical Cyclization
Another study explores the photocyclization of 2-(N,N-dibenzylamino)ethyl 3-benzoylacrylate via remote-proton transfer, showcasing a novel biradical cyclization pathway. This reaction demonstrates the compound's potential in generating unique cyclic structures under photochemical conditions (Hasegawa, Yamazaki, & Yoshioka, 1993).
Catalytic Applications
The compound also finds application in the synthesis of 2-(dibenzylamino)-2-aryl acetamide derivatives through a three-component reaction involving an isocyanide, dibenzylamine, and a phthalaldehyde derivative. The use of silica nanoparticles as a catalyst in this process underlines the compound's versatility in facilitating green chemistry approaches for organic synthesis (Ramazani et al., 2017).
Antioxidant and Antitumor Evaluation
Research involving the synthesis of new thiazolidine and thiazolidinone derivatives utilizing key intermediates derived from the compound has shown promising antioxidant and antitumor activities. This application suggests the potential of 2-(Dibenzylamino)ethyl 2-chloroacetate derivatives in medicinal chemistry and drug development (Gouda & Abu‐Hashem, 2011).
Safety And Hazards
The safety and hazards associated with 2-(Dibenzylamino)ethyl 2-chloroacetate are not detailed in the available resources. However, it is recommended to handle this compound with care, as with all chemicals1.
Zukünftige Richtungen
The future directions of 2-(Dibenzylamino)ethyl 2-chloroacetate are not detailed in the available resources. However, given its diverse applications in scientific research, it is likely to continue being used in various fields, including drug synthesis, catalysis, and organic transformations1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
2-(dibenzylamino)ethyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c19-13-18(21)22-12-11-20(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-10H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBWXVXNQLQEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC(=O)CCl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dibenzylamino)ethyl 2-chloroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)
![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)
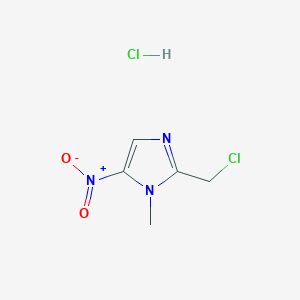
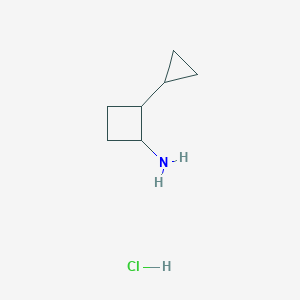
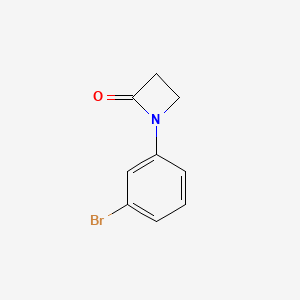
![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)
![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)
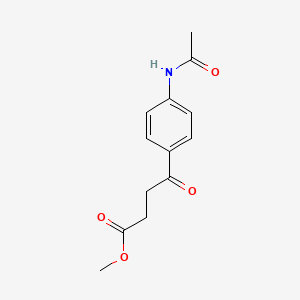
![3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458759.png)
![6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458761.png)

